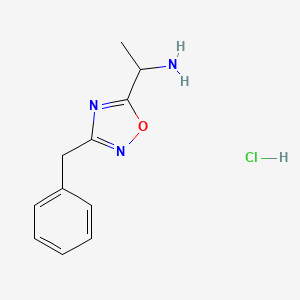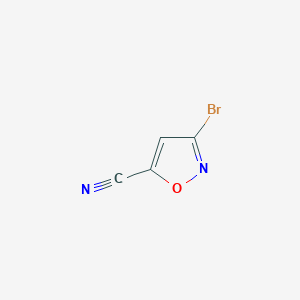
2-Amino-5-bromo-6-chloropyridin-3-ol
Descripción general
Descripción
“2-Amino-5-bromo-6-chloropyridin-3-ol” is a chemical compound with the empirical formula C5H4BrClN2 . It has a molecular weight of 207.46 . The compound is also known by the synonyms “3-Amino-5-bromo-6-chloropyridine” and "5-Bromo-6-chloro-3-pyridinamine" .
Synthesis Analysis
The synthesis of substituted pyridines, such as “2-Amino-5-bromo-6-chloropyridin-3-ol”, can be achieved through various methodologies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Amino-5-bromo-6-chloropyridin-3-ol” can be represented by the SMILES string “Nc1cnc(Cl)c(Br)c1” and the InChI string "1S/C5H4BrClN2/c6-4-1-2-5(7)9-3-4/h1-2H,8H2" .Chemical Reactions Analysis
The compound “2-Amino-5-bromo-6-chloropyridin-3-ol” can undergo various chemical reactions. For instance, it can be involved in palladium-catalyzed amination to form amino-2-chloropyridine . Additionally, it can participate in oxyfunctionalization reactions using whole cells of Burkholderia sp., converting different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
The compound “2-Amino-5-bromo-6-chloropyridin-3-ol” is a solid . It has a molecular weight of 223.46 g/mol.Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, 2-Amino-5-bromo-6-chloropyridin-3-ol serves as a precursor in the synthesis of various pharmaceutical compounds. Its halogenated structure makes it a valuable intermediate for constructing complex molecules used in drug development, particularly those targeting kinase inhibition pathways .
Material Science
The compound’s unique chemical structure is utilized in material science research, particularly in the development of novel organic materials. Its ability to act as a building block for more complex molecular frameworks allows researchers to explore new materials with potential applications in electronics, coatings, and nanotechnology .
Chemical Synthesis
2-Amino-5-bromo-6-chloropyridin-3-ol: is a versatile reagent in chemical synthesis. It is often used in the construction of heterocyclic compounds due to its reactive amino and halogen groups, which can undergo various substitution reactions to create diverse chemical entities .
Biochemistry
In biochemistry, this compound is explored for its potential in enzyme inhibition studies. The presence of amino and halogen groups can be critical for binding to active sites of enzymes, making it a candidate for the design of enzyme inhibitors that can regulate biochemical pathways .
Agriculture
While direct applications in agriculture are not extensively documented, compounds like 2-Amino-5-bromo-6-chloropyridin-3-ol can be investigated for their role in the synthesis of agrochemicals. These could include pesticides or plant growth regulators, where the compound’s halogen atoms may contribute to biological activity .
Analytical Chemistry
This compound can also be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties allow it to serve as a benchmark in the calibration of analytical instruments and the development of new analytical methods .
Safety and Hazards
Direcciones Futuras
The synthesis of substituted pyridines, such as “2-Amino-5-bromo-6-chloropyridin-3-ol”, has potential applications in the field of medicinal chemistry . The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold can lead to the creation of novel pyridine-based derivatives with diverse functional groups . These derivatives can serve as important structural motifs in numerous bioactive molecules .
Propiedades
IUPAC Name |
2-amino-5-bromo-6-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c6-2-1-3(10)5(8)9-4(2)7/h1,10H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRJZXCAZGYQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856681 | |
| Record name | 2-Amino-5-bromo-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1131041-72-9 | |
| Record name | 2-Amino-5-bromo-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)




![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)
![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B1375849.png)


![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)


![6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1375857.png)